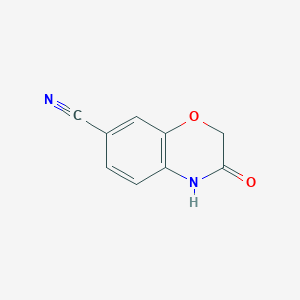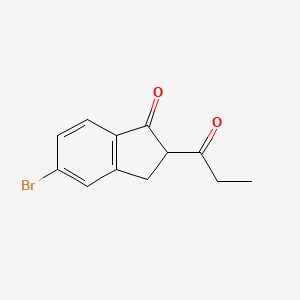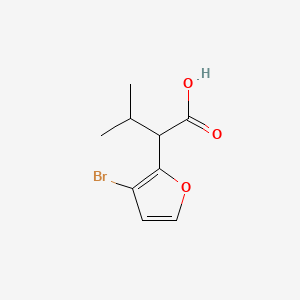
2-(3-Bromofuran-2-yl)-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromofuran-2-yl)-3-methylbutanoic acid is an organic compound that features a brominated furan ring attached to a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromofuran-2-yl)-3-methylbutanoic acid typically involves the bromination of furan followed by subsequent functional group transformations. One common method involves the use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures to facilitate the bromination of furan . The resulting bromofuran can then be subjected to further reactions to introduce the butanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and other advanced techniques to improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromofuran-2-yl)-3-methylbutanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles.
Oxidation and Reduction: The furan ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted furans, while oxidation and reduction can lead to different oxidation states of the furan ring.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromofuran-2-yl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-Bromofuran-2-yl)-3-methylbutanoic acid involves its interaction with various molecular targets. The bromine atom on the furan ring can participate in halogen bonding, while the butanoic acid moiety can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromofuran: A simpler brominated furan compound.
2-Bromofuran: Another brominated furan with a different substitution pattern.
2-(3-Bromofuran-2-yl)butanoic acid: A closely related compound with a similar structure.
Uniqueness
2-(3-Bromofuran-2-yl)-3-methylbutanoic acid is unique due to the presence of both a brominated furan ring and a butanoic acid moiety. This combination of functional groups provides a distinct set of chemical and biological properties that are not found in simpler brominated furans.
Eigenschaften
Molekularformel |
C9H11BrO3 |
|---|---|
Molekulargewicht |
247.09 g/mol |
IUPAC-Name |
2-(3-bromofuran-2-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H11BrO3/c1-5(2)7(9(11)12)8-6(10)3-4-13-8/h3-5,7H,1-2H3,(H,11,12) |
InChI-Schlüssel |
KDANUVTVBUTRNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=C(C=CO1)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propan-2-yl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B13305599.png)
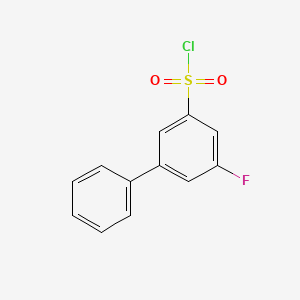
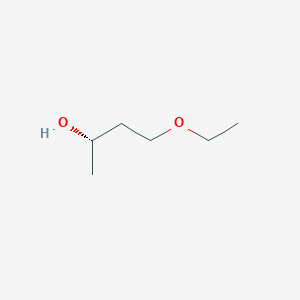
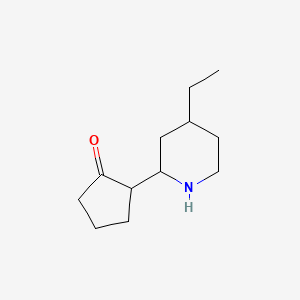
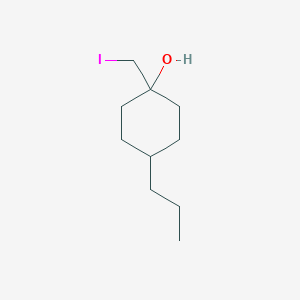
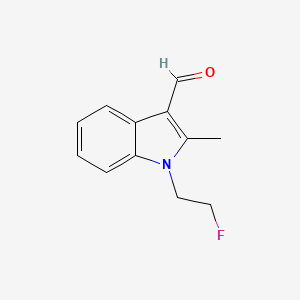
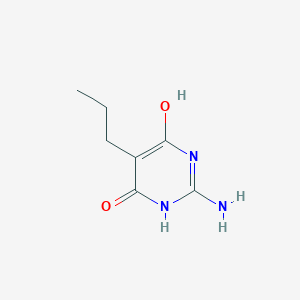


![2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol](/img/structure/B13305685.png)

